2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with appropriate ethoxy and ethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features.
N-Phthalylglycyl chloride: Another derivative with different functional groups.
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A related compound with a methyl ester group.
Uniqueness
2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific ethoxy and ethyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
31255-11-5 |
---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O6/c25-19-15-5-1-2-6-16(15)20(26)23(19)9-11-29-13-14-30-12-10-24-21(27)17-7-3-4-8-18(17)22(24)28/h1-8H,9-14H2 |
InChI Key |
ZUEGADJOYPRDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Related CAS |
76378-39-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.